molecular formula C7H12F3NO B3111206 cis-3-amino-1-(trifluoromethyl)cyclohexanol CAS No. 1820746-53-9

cis-3-amino-1-(trifluoromethyl)cyclohexanol

Cat. No.: B3111206
CAS No.: 1820746-53-9
M. Wt: 183.17
InChI Key: IJUVZQHBPFIBHU-NTSWFWBYSA-N
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Description

cis-3-Amino-1-(trifluoromethyl)cyclohexanol (CAS 1820746-53-9) is a chiral cyclohexanol derivative of significant interest in scientific research, particularly as a sophisticated building block in organic synthesis and medicinal chemistry . Its structure, featuring both amino and hydroxyl functional groups on a cyclohexane ring with a strategically positioned trifluoromethyl group, makes it a valuable scaffold for constructing more complex molecules . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which are critical factors in drug design and development . This compound has garnered attention for its potential biological activities, including antimicrobial and neuroprotective properties, and is actively studied for its interactions with enzymes and receptors . The mechanism of action for such derivatives often involves the amino and hydroxyl groups forming hydrogen bonds with biological targets, while the trifluoromethyl group can influence binding affinity and facilitate passage through lipid membranes . In chemical synthesis, it serves as a key intermediate, with applications demonstrated in the engineering of ketoreductases (KREDs) for the highly stereoselective construction of chiral alcohol intermediates . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@](C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820746-53-9
Record name rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
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Preparation Methods

The synthesis of cis-3-amino-1-(trifluoromethyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the cyclohexane ring.

    Amination and hydroxylation:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification apply.

Chemical Reactions Analysis

cis-3-amino-1-(trifluoromethyl)cyclohexanol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-3-amino-1-(trifluoromethyl)cyclohexanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-amino-1-(trifluoromethyl)cyclohexanol involves its interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: trans-3-amino-1-(trifluoromethyl)cyclohexanol

The trans isomer (CAS: 1932101-55-7) shares the same molecular formula but differs in stereochemistry. Key differences include:

  • Spatial arrangement: The amino and trifluoromethyl groups are on opposite sides of the cyclohexane ring, leading to distinct physicochemical properties.
  • Reactivity : Steric effects in the trans isomer may reduce accessibility for hydrogen bonding or nucleophilic interactions compared to the cis form .
  • Applications : While the cis isomer is more commonly referenced in pharmaceutical patents, the trans isomer is less studied, suggesting divergent biological activities .
Table 1: Cis vs. Trans Isomer Comparison
Property cis-Isomer trans-Isomer
CAS Number 1820746-53-9 1932101-55-7
Configuration (1R,3S) (1R,3R)
Purity ≥97% Not specified
Industrial Availability High (Amadis Chemical, etc.) Limited

Trifluoromethyl Cyclohexanol Derivatives

2-(Trifluoromethyl)cyclohexanol (CAS: 104282-19-1)

This compound lacks the amino group but retains the trifluoromethyl substituent. Key distinctions:

  • Applications : Used as a solvent or intermediate in agrochemicals rather than pharmaceuticals .
  • Isomerism: Exists as a cis/trans mixture, complicating purification compared to the amino-substituted derivative .
Table 2: Cyclohexanol Derivatives Comparison
Compound Functional Groups Applications
cis-3-amino-1-(trifluoromethyl)cyclohexanol -NH₂, -CF₃, -OH Pharmaceuticals
2-(Trifluoromethyl)cyclohexanol -CF₃, -OH Agrochemicals

Amino-Substituted Heterocycles

2-Chloro-3-amino-4-(trifluoromethyl)pyridine (CAS: 166770-70-3)

This pyridine-based analog replaces the cyclohexanol ring with an aromatic system. Notable differences:

  • Aromaticity : The pyridine ring introduces π-electron delocalization, enhancing stability but reducing conformational flexibility .
  • Reactivity: The chloro substituent enables nucleophilic substitution reactions, unlike the hydroxyl group in cyclohexanol derivatives .
  • Bioactivity : Likely targets different enzymes or receptors due to altered electronic properties .

Key Research Findings

Stereochemical Impact: The cis configuration of 3-amino-1-(trifluoromethyl)cyclohexanol enhances hydrogen-bonding capacity, making it preferable for drug-receptor interactions .

Trifluoromethyl Role : The -CF₃ group improves metabolic stability and lipophilicity, a shared advantage across analogs .

Amino Group Utility: The -NH₂ group in the cis isomer facilitates derivatization (e.g., amide formation), a feature absent in non-amino analogs like 2-(trifluoromethyl)cyclohexanol .

Biological Activity

Cis-3-amino-1-(trifluoromethyl)cyclohexanol is a cyclohexanol derivative notable for its unique structural features, including an amino group and a trifluoromethyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.

The molecular formula of this compound is C8H12F3NO, and its structure can be depicted as follows:

cis 3 amino 1 trifluoromethyl cyclohexanol\text{cis 3 amino 1 trifluoromethyl cyclohexanol}

This compound's stereochemistry and functional groups significantly influence its biological interactions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against certain bacterial strains. Studies indicate that it may inhibit bacterial growth through mechanisms that are still under investigation. The presence of the trifluoromethyl group is believed to enhance its efficacy by increasing membrane permeability, allowing for better interaction with microbial targets.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering benefits in conditions characterized by neurodegeneration. The mechanism may involve the compound's ability to form hydrogen bonds with specific receptors and enzymes, influencing their activity.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Hydrogen Bonding : The amino and hydroxyl groups can engage in hydrogen bonding with enzymes and receptors, altering their functionality.
  • Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through lipid membranes and interaction with cellular components.

Case Studies

  • Antimicrobial Activity : A study conducted on the compound's efficacy against Escherichia coli and Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. This suggests potential for development as a novel antimicrobial agent.
  • Neuroprotection : In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cell lines, indicating its potential role in protecting against neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Amino-2-methylcyclohexanolContains an amino group and methyl substituentLess lipophilic
3-Amino-cyclohexanolLacks trifluoromethyl groupMore polar
2-Amino-1-(trifluoromethyl)cyclopentanolSimilar trifluoromethyl substitutionSmaller ring size affects reactivity
This compound Unique stereochemistry with enhanced lipophilicityPotentially more potent

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Distinct splitting patterns differentiate cis vs. trans configurations. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and amino proton coupling (J = 4–6 Hz) confirm stereochemistry.
  • IR Spectroscopy : Absorbance at ~3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch) verifies functional groups.
  • X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals. Discrepancies between calculated and experimental spectra (e.g., DFT vs. NMR) highlight conformational flexibility .

How does the trifluoromethyl group in this compound influence its bioactivity and target interactions?

Advanced Research Question
The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. In medicinal chemistry, this moiety stabilizes ligand-receptor interactions via hydrophobic effects and fluorine-mediated hydrogen bonding. For example, in enzyme inhibition assays, the compound’s cis configuration allows optimal binding to active-site residues (e.g., serine hydrolases), with IC₅₀ values 10-fold lower than non-fluorinated analogs. Competitive binding assays (e.g., SPR) quantify affinity shifts caused by fluorination .

What mechanistic pathways explain the compound’s stability under acidic or oxidative conditions?

Advanced Research Question
Under acidic conditions (pH <3), protonation of the amine group reduces nucleophilicity, preventing intramolecular cyclization. Oxidative stability is attributed to the electron-withdrawing trifluoromethyl group, which deactivates the cyclohexanol ring toward radical intermediates. Kinetic studies using UV-Vis or EPR spectroscopy track degradation products (e.g., cyclohexanone derivatives) and confirm pseudo-first-order decay kinetics (t₁/₂ >24 h at 25°C) .

How do researchers resolve contradictions in reported yields or stereoselectivity across synthetic protocols?

Advanced Research Question
Discrepancies often stem from solvent polarity (e.g., THF vs. DMF), catalyst purity, or moisture sensitivity. Meta-analyses of literature data (e.g., Web of Science, Reaxys) combined with controlled reproducibility studies isolate critical variables. For example, trace water in TMSCF₃ reactions can hydrolyze intermediates, reducing yields by ~30%. Systematic DOE (Design of Experiments) reconciles conflicting results .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) calculates transition-state energies for proposed pathways (e.g., SN2 vs. E2 mechanisms). Molecular dynamics simulations model solvation effects, predicting regioselectivity in alkylation or acylation reactions. QSAR models correlate substituent electronic parameters (σ, Hammett constants) with reaction rates, validated via kinetic isotope effects (KIEs) .

How does steric hindrance from the trifluoromethyl group affect regioselectivity in derivatization reactions?

Advanced Research Question
The bulky -CF₃ group directs electrophilic attacks to the less hindered C4 position of the cyclohexanol ring. For example, nitration or halogenation favors para-substitution, confirmed by NOESY NMR correlations. Steric maps (e.g., calculated using MOE) quantify accessible surface areas, guiding reagent selection (e.g., bulky Grignard reagents vs. small electrophiles) .

What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Advanced Research Question
Scale-up introduces heat transfer inefficiencies (e.g., exothermic trifluoromethylation) and mixing limitations. Flow chemistry minimizes these issues by enhancing heat dissipation and reagent homogeneity. Purification challenges (e.g., diastereomer separation) are addressed via simulated moving-bed chromatography or diastereomeric salt formation with chiral acids .

How does this compound compare to structurally similar fluorinated cyclohexanol derivatives in catalytic applications?

Advanced Research Question
Comparative studies show that the -CF₃ group in cis-3-amino derivatives enhances Lewis acidity vs. non-fluorinated analogs, improving catalytic activity in asymmetric aldol reactions (ee >90%). Turnover frequency (TOF) and X-ray absorption spectroscopy (XAS) reveal stronger metal-ligand coordination (e.g., with Cu²⁺), critical for enantioselective catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-3-amino-1-(trifluoromethyl)cyclohexanol
Reactant of Route 2
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cis-3-amino-1-(trifluoromethyl)cyclohexanol

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